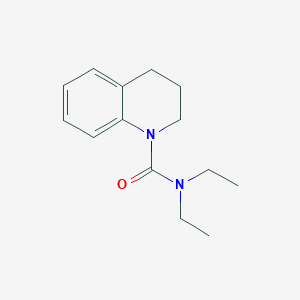
N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE: is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by the presence of a tetrahydroquinoline core structure, which is a partially saturated derivative of quinoline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through various methods, such as the reduction of quinoline derivatives or cyclization reactions involving aniline derivatives and aldehydes.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through acylation reactions using carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides).
N,N-Diethylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the tetrahydroquinoline ring or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure is similar to that of many bioactive molecules, making it a valuable scaffold for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context in which the compound is used.
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: A simpler analog without the diethylamino and carboxamide groups.
N,N-Diethyl-2-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide: A structurally similar compound with a phenyl group at the 2-position.
N,N-Diethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide: An isoquinoline analog with similar functional groups.
Uniqueness: N,N-DIETHYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE is unique due to the specific combination of functional groups and the tetrahydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N,N-diethyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-15(4-2)14(17)16-11-7-9-12-8-5-6-10-13(12)16/h5-6,8,10H,3-4,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMBZLSSNCYDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B5674457.png)
![N-benzyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5674469.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5674483.png)
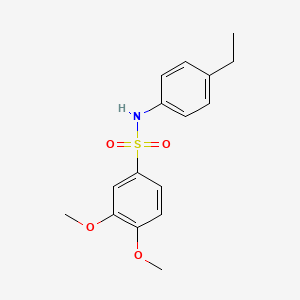
![1-[(3-methylphenyl)methyl]-4-phenylpiperazine](/img/structure/B5674488.png)
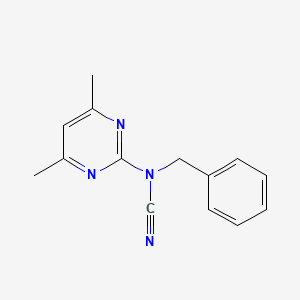
![6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5674500.png)
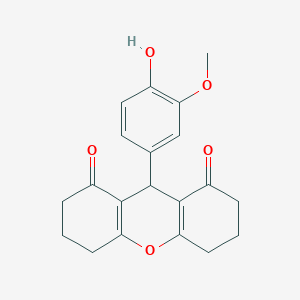
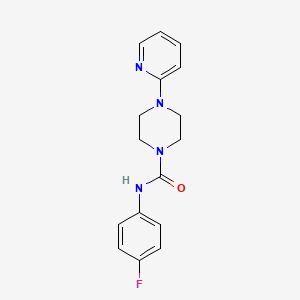
![N-(3,5-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5674525.png)
![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5674555.png)
![8-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5674562.png)
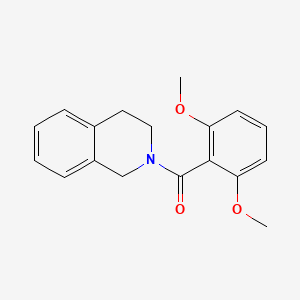
![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B5674573.png)
